molecular formula C12H20N2 B162700 1-Piperidinocyclohexanecarbonitrile CAS No. 3867-15-0

1-Piperidinocyclohexanecarbonitrile

Cat. No. B162700
CAS RN: 3867-15-0
M. Wt: 192.3 g/mol
InChI Key: WWSAYKJWUZJLRT-UHFFFAOYSA-N
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Patent
US04446065

Procedure details

Piperidine (44 g, 0.52 mole) was carefully mixed with 45 ml of concentrated HCl and 120 ml of cold water (pH 3-4). To this solution, 50 g (0.52 mole) of cyclohexanone was added, followed by 36 g of KCN in 100 ml of water with vigorous stirring. The resulting solution was allowed to stir at room temperature for overnight. After 2 hours, a white precipitate was formed. The crystalline precipitate was collected by filtration and washed with cold water. Recrystallization from 95% ethanol (300 ml) gave 88 g of white crystalline solid, mp 66°-8° C., in 88% yield.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
36 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.[C:8]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[C-:15]#[N:16].[K+]>O>[N:1]1([C:8]2([C:15]#[N:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
36 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a white precipitate was formed
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
Recrystallization from 95% ethanol (300 ml)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCCC1)C1(CCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 88 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.